molecular formula C23H34O3 B1143375 [(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 1169-20-6

[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No. B1143375
CAS RN: 1169-20-6
M. Wt: 358.51
InChI Key:
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Description

The compound “[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The structure of this compound is quite complex, with multiple rings and functional groups . The steroid A, B, C, and D rings adopt chair, half-chair, chair, and envelope conformations, respectively .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 1081.2 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .

Scientific Research Applications

Application 1: Cytotoxicity Study

  • Scientific Field : Bioorganic & Medicinal Chemistry
  • Summary of the Application : A panel of 23 bile acid (BA) derivatives were prepared to study the effect of dual substitution with 3-azido and 24-amidation, features individually associated with cytotoxicity .
  • Methods of Application : The effect of the compounds on cell viability of HT-1080 and Caco-2 was studied using the 3-[4,5-dimethylthizol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay . Compounds with high potency towards reduction of cell viability were further studied using flow cytometry to understand the mechanism of cell death .
  • Results or Outcomes : Several compounds were identified with low micromolar IC₅₀ values for reducing cell viability in the Caco-2 and HT1080 cell lines, making them among the most potent BA apoptotic agents reported to date . There was no evidence of relationship between overall hydrophobicity and cytotoxicity, supporting the idea that cell death induction by BAs may be structure-specific .

Application 2: Study of Microbiome Role in Colorectal Neoplasia

  • Scientific Field : Microbiology and Oncology
  • Summary of the Application : The role of the microbiome in colorectal neoplasia is being studied .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
  • Results or Outcomes : The specific results or outcomes were not detailed in the available information .

Application 3: Translational Sciences

  • Scientific Field : Translational Sciences
  • Summary of the Application : The specific application of the compound in translational sciences was not detailed in the available information .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
  • Results or Outcomes : The specific results or outcomes were not detailed in the available information .

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information .

properties

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,16-18,20-21H,5-6,8-13H2,1-4H3/t16-,17-,18-,20-,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMSIVMSEGIVCP-HTVUKHQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

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